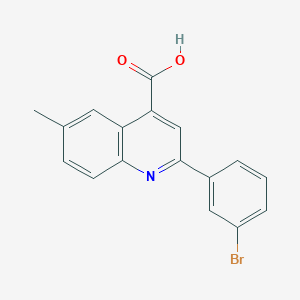

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid

説明

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is an aromatic heterocyclic compound that features a quinoline core substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the following steps:

Starting Materials: The synthesis begins with 3-bromophenylboronic acid and 6-methylquinoline-4-carboxylic acid.

Catalyst and Reagents: Palladium(0) catalysts, such as palladium acetate, are used along with a base like potassium carbonate.

Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 100°C) in a solvent like toluene or dimethylformamide.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Oxidizing

生物活性

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₁₇H₁₂BrN₁O₂

- Molecular Weight : 342.19 g/mol

- CAS Number : 725687-88-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to engage with specific enzymes and receptors, influencing cellular pathways associated with cancer proliferation and apoptosis.

Research indicates that quinoline derivatives often exert their effects through:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways.

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, particularly at the G1 phase, thereby preventing further cell division.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells, enhancing its anticancer properties.

Anticancer Activity

A study evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 168.78 | Cell cycle arrest at G1 phase; apoptosis induction |

| T-24 | 257.87 | Cell cycle arrest; apoptosis |

Apoptosis Induction

Flow cytometric analysis revealed that treatment with this compound led to an increase in apoptotic cells compared to control treatments:

| Viability Status | Control (%) | Compound (%) |

|---|---|---|

| Intact cells | 98.48 | 97.83 |

| Early apoptosis | 0.08 | 0.10 |

| Late apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total death | 1.52 | 2.16 |

Case Studies

-

Cell Cycle Analysis :

- A detailed investigation into the effects of the compound on the MCF-7 cell line highlighted a significant shift in cell cycle distribution following treatment. The percentage of cells in the G1 phase increased from 51.45% in control groups to 60.68% post-treatment.

-

Kinase Inhibition Studies :

- Kinase panel assays demonstrated that the compound selectively inhibited several kinases critical for tumor growth and survival, suggesting its potential as a lead compound for developing targeted cancer therapies.

科学的研究の応用

Overview

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a bromophenyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, especially anticancer properties.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action primarily involves:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that are crucial for cancer cell signaling pathways.

- Cell Cycle Arrest : It induces cell cycle arrest, particularly at the G1 phase, preventing further division of cancer cells.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which enhances its anticancer efficacy.

Case Studies

-

Cytotoxicity Assays : A study evaluated the compound's effects on MCF-7 (breast cancer) and T-24 (bladder cancer) cell lines, revealing IC50 values of 168.78 µM and 257.87 µM, respectively. The mechanisms identified include cell cycle arrest and apoptosis induction.

Cell Line IC50 (µM) Mechanism MCF-7 168.78 G1 phase arrest; apoptosis induction T-24 257.87 Cell cycle arrest; apoptosis -

Flow Cytometric Analysis : Treatment with the compound led to an increase in apoptotic cells compared to control treatments:

Viability Status Control (%) Compound (%) Intact cells 98.48 97.83 Early apoptosis 0.08 0.10 Late apoptosis 0.68 0.81 Necrosis 0.76 1.26 Total death 1.52 2.16 - Cell Cycle Analysis : In MCF-7 cells, treatment resulted in a significant shift in cell cycle distribution, increasing the percentage of cells in the G1 phase from 51.45% to 60.68%.

- Kinase Inhibition Studies : Kinase panel assays indicated selective inhibition of several kinases critical for tumor growth, suggesting that this compound could serve as a lead for developing targeted cancer therapies.

特性

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSINEIFLWDUHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215760 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725687-88-7 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。